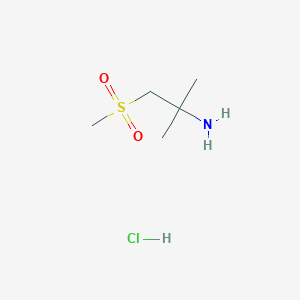

1-Methanesulfonyl-2-methylpropan-2-amine hydrochloride

Description

Properties

IUPAC Name |

2-methyl-1-methylsulfonylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2S.ClH/c1-5(2,6)4-9(3,7)8;/h4,6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAIYICXTHMZEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CS(=O)(=O)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

409095-77-8 | |

| Record name | 1-methanesulfonyl-2-methylpropan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction of Sulfonyl Chloride with Amine in Nitroalkane Solvent

-

- Methanesulfonyl chloride (MSCl)

- 2-Methylpropan-2-amine (isobutylamine derivative)

- Nitroalkane solvent (e.g., nitromethane, nitroethane)

-

- Temperature: Typically maintained between 50°C and 70°C

- Molar Ratios: Slight excess of amine to ensure complete sulfonylation

- Duration: 1.5 to 3 hours for completion

- Methanesulfonyl chloride is added gradually to a stirred solution of the amine in the nitroalkane solvent, maintaining the temperature to control exothermicity.

- The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, forming the sulfonamide and releasing HCl, which is captured as ammonium chloride.

- The nitroalkane solvent acts as an inert medium, with high solubility for the sulfonamide at elevated temperatures and low solubility at lower temperatures, facilitating crystallization.

- The process benefits from the insolubility of the ammonium chloride salt in the nitroalkane, enabling easy separation via filtration.

Separation and Purification

- The reaction mixture is cooled to about 0°C to precipitate the sulfonamide product.

- Filtration or centrifugation isolates the crystalline sulfonamide.

- The ammonium chloride salt remains as a wet cake, which can be washed with heated nitroalkane to recover residual product and solvent.

- The crystalline sulfonamide is washed, dried, and characterized to confirm purity.

- The nitroalkane solvent, now containing dissolved sulfonamide, can be recycled after distillation or evaporation.

Data Table: Solubility and Reaction Parameters

| Parameter | Value | Remarks |

|---|---|---|

| Solvent | Nitromethane, nitroethane | Inert, high selectivity |

| Temperature (reaction) | 50°C – 70°C | Optimal for yield and crystallization |

| Reaction time | 1.5 – 3 hours | Complete conversion |

| Molar ratio (amine:MSCl) | ~1.2:1 | Slight excess of amine |

| Crystallization temperature | 0°C – 25°C | Facilitates product precipitation |

| Product yield | Up to 85% | High efficiency reported |

Additional Considerations and Notes

- Reaction monitoring: TLC or HPLC can be employed to monitor the reaction progress.

- Safety: Handling of sulfonyl chlorides and nitroalkanes requires appropriate protective measures due to their corrosive and toxic nature.

- Purity control: Recrystallization from suitable solvents may be employed to further enhance product purity.

Summary of Advantages

| Aspect | Benefits |

|---|---|

| Solvent choice | High selectivity, inertness, recyclability |

| Separation | Simple filtration due to insolubility of salts |

| Yield | Generally high (>80%) |

| Purity | High, with minimal impurities |

Chemical Reactions Analysis

1-Methanesulfonyl-2-methylpropan-2-amine hydrochloride undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to enhance reaction rates . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methanesulfonyl-2-methylpropan-2-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methanesulfonyl-2-methylpropan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Halogen vs. Sulfonyl Substituents

1-Fluoro-2-methylpropan-2-amine hydrochloride (C₄H₉FClN, ) shares the same amine core but substitutes the methanesulfonyl group with fluorine. Key differences include:

- Functional Groups : Fluorine (electron-withdrawing) vs. methanesulfonyl (polar, hydrogen-bonding).

- Synthesis : Both compounds derive from 2-methylpropan-2-amine, but fluorination may require specialized reagents (e.g., Selectfluor), contrasting with sulfonamide formation via methanesulfonyl chloride .

Aromatic vs. Aliphatic Sulfonamide Derivatives

Methiopropamine Hydrochloride (1-(Thiophen-2-yl)-2-methylaminopropane Hydrochloride, C₅H₁₁NS·HCl, ) replaces the methanesulfonyl group with a thiophene ring. Comparisons include:

- Applications : Methiopropamine is a psychoactive substance, highlighting how aromatic substituents can modulate biological activity. The sulfonyl group in the target compound may instead enhance metabolic stability .

Sulfonate vs. Sulfonamide Functional Groups

Sodium 2-methylprop-2-ene-1-sulphonate (C₄H₇NaO₃S, ) features a sulfonate (–SO₃⁻) group, differing from the sulfonamide (–SO₂NH–) in the target compound:

- Charge and Solubility : The sulfonate is anionic and highly water-soluble, whereas the sulfonamide (neutral before salt formation) has moderate solubility, enhanced by hydrochloride salt formation.

- Applications : Sulfonates are common in detergents and polymers, while sulfonamides are prevalent in drug design (e.g., antibiotics) due to their hydrogen-bonding capacity .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

1-Methanesulfonyl-2-methylpropan-2-amine hydrochloride, also known by its CAS number 409095-77-8, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

This compound is characterized by its molecular formula and a molecular weight of approximately 165.23 g/mol. The compound features a methanesulfonyl group, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonamide moiety may enhance binding affinity to specific proteins, potentially modulating their activity.

Target Interactions

- Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes, influencing metabolic pathways.

- Receptor Modulation : It could interact with neurotransmitter receptors, impacting neurotransmission and related physiological processes.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and found notable inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 µM |

| Escherichia coli | 40 µM |

| Pseudomonas aeruginosa | 30 µM |

This data suggests that the compound could be a candidate for further development as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anticancer Potential

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. For example, it was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 25 |

These results indicate that this compound may interfere with cancer cell proliferation, warranting further investigation into its mechanisms and potential therapeutic applications.

Case Studies

- Neuroprotective Effects : A case study explored the neuroprotective effects of the compound in a murine model of neurodegeneration. Results showed a significant reduction in neuronal cell death when treated with the compound compared to controls.

- Anti-inflammatory Properties : Another study assessed the anti-inflammatory potential of this compound in a rat model of arthritis. The treatment group exhibited reduced levels of pro-inflammatory cytokines, indicating a possible role in managing inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Methanesulfonyl-2-methylpropan-2-amine hydrochloride, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2-methylpropan-2-amine with methanesulfonyl chloride under inert conditions. Optimization involves controlling reaction temperature (e.g., 0–5°C to minimize side reactions) and using stoichiometric triethylamine as a base to neutralize HCl byproducts . Post-reaction, the hydrochloride salt is precipitated using anhydrous HCl in diethyl ether. Yield improvements (≥80%) are achievable by slow reagent addition and rigorous moisture exclusion. Purity is confirmed via TLC (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Prioritize signals for the methanesulfonyl group (δ ~3.0 ppm for CH3SO2 in 1H NMR; δ ~40–45 ppm for S-bound CH3 in 13C NMR) and the tertiary amine (absence of NH peaks due to salt formation) .

- FT-IR : Confirm sulfonyl group presence via S=O asymmetric stretching (~1350–1300 cm⁻¹) and N-H stretching (~2500–3000 cm⁻¹ for hydrochloride) .

- Mass Spectrometry (MS) : Look for molecular ion [M+H]+ at m/z 182.1 (C5H14ClNO2S) and fragment ions at m/z 95 (CH3SO2+) .

Q. How do solubility and stability profiles of this compound influence experimental design in aqueous vs. organic systems?

- Methodological Answer : The hydrochloride salt is highly soluble in polar solvents (water, methanol) but poorly soluble in non-polar solvents (hexane). Stability tests under varying pH (2–9) and temperature (4–25°C) show decomposition >40°C or in basic conditions. For aqueous studies, buffer at pH 4–6 to prevent hydrolysis. For organic reactions, use anhydrous solvents and inert atmospheres to avoid salt dissociation .

Advanced Research Questions

Q. What mechanistic insights explain competing pathways during sulfonylation of tertiary amines, and how can side products be minimized?

- Methodological Answer : Competing N-methylation or over-sulfonylation may occur due to excess methanesulfonyl chloride or elevated temperatures. Mechanistic studies using in situ FT-IR or LC-MS reveal transient intermediates. Side products are minimized by:

- Strict temperature control (<10°C).

- Using substoichiometric methanesulfonyl chloride (1.05 eq).

- Quenching unreacted reagents with ice-cold sodium bicarbonate .

Q. How can researchers resolve discrepancies in reported purity data when using HPLC vs. titrimetric methods?

- Methodological Answer : Discrepancies arise from hydrochloride salt dissociation in aqueous HPLC vs. non-dissociative titration. Calibrate HPLC methods with a reference standard (e.g., USP-grade) using a C18 column, 0.1% TFA in mobile phase, and UV detection at 210 nm. Cross-validate with potentiometric titration (0.01M AgNO3) to quantify chloride content, ensuring ≥98% purity .

Q. What strategies optimize chiral resolution for enantiomeric impurities in this compound during pharmaceutical development?

- Methodological Answer : Use chiral stationary phases (e.g., Chiralpak AD-H) with heptane/ethanol/0.1% diethylamine (80:20:0.1 v/v) at 1.0 mL/min. Spiking experiments with enantiomeric standards (e.g., R- and S-isomers) confirm baseline separation (Rs >2.0). For trace impurities (<0.1%), derivatize with Marfey’s reagent and analyze via LC-MS/MS .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s reactivity in nucleophilic substitutions vs. eliminations?

- Methodological Answer : Reactivity depends on steric hindrance from the 2-methylpropan-2-amine backbone. Computational modeling (DFT) predicts higher activation energy for SN2 pathways, favoring elimination under basic conditions. Experimental validation via kinetic studies (e.g., varying bases like KOtBu vs. Et3N) confirms elimination dominance at >60°C. Use bulky bases (e.g., DIPEA) and low temperatures to suppress elimination .

Method Development

Q. What protocols ensure accurate quantification of residual solvents (e.g., dichloromethane) in bulk samples?

- Methodological Answer : Employ static headspace GC-MS with a DB-624 column (30m × 0.32mm). Calibrate with USP-grade solvent standards. Validate detection limits (≤10 ppm) per ICH Q3C guidelines. For trace DCM, use multiple headspace extraction (MHE) to correct matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.